molecular formula C14H18N4O4 B5136681 2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide

2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide

Cat. No.: B5136681
M. Wt: 306.32 g/mol
InChI Key: QVNQCJOUCGKSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide, commonly known as CEP-26401, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme that plays a crucial role in the DNA repair pathway, and its inhibition has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents.

Mechanism of Action

CEP-26401 works by inhibiting the activity of 2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide, an enzyme involved in the DNA repair pathway. This compound is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) (PAR) chains on target proteins, which recruit DNA repair proteins to the site of damage. Inhibition of this compound prevents the formation of PAR chains and impairs the DNA repair pathway, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects
CEP-26401 has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as radiation and chemotherapy, and to have synergistic effects with other cancer therapies. CEP-26401 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

The advantages of using CEP-26401 in lab experiments include its potency and selectivity for 2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide, which allows for specific targeting of the DNA repair pathway. The limitations of using CEP-26401 in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise to handle the compound safely.

Future Directions

For research on CEP-26401 include the development of more efficient synthesis methods to increase its availability and reduce its cost. Further preclinical studies are needed to evaluate the safety and efficacy of CEP-26401 in combination with other cancer therapies, as well as in different types of cancer. Clinical trials are also needed to evaluate the potential therapeutic applications of CEP-26401 in cancer treatment. Finally, further research is needed to elucidate the molecular mechanisms underlying the anti-tumor activity of CEP-26401 and to identify potential biomarkers of response to the compound.

Synthesis Methods

The synthesis of CEP-26401 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrrolidine ring, which is achieved through a condensation reaction between a pyrrolidine-2,5-dione derivative and a propoxyphenyl hydrazine derivative. The resulting product is then subjected to a series of chemical transformations to yield the final product, CEP-26401.

Scientific Research Applications

CEP-26401 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as radiation and chemotherapy, by inhibiting the DNA repair pathway. This leads to increased DNA damage and ultimately cell death. CEP-26401 has also been shown to have synergistic effects with other cancer therapies, such as immune checkpoint inhibitors and targeted therapies.

Properties

IUPAC Name

[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-2-7-22-10-5-3-9(4-6-10)18-12(19)8-11(13(18)20)16-17-14(15)21/h3-6,11,16H,2,7-8H2,1H3,(H3,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNQCJOUCGKSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.